2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide
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Overview
Description
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiazine derivatives This compound is known for its unique structural features, which include a thieno-thiazine ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide typically involves multiple steps. One common method involves the preparation of intermediates such as 2,3-dihydro-4H-thieno[3,2-e]-1,2-thiazin-4-ones, which are then converted to the final product through various chemical reactions . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The intermediates and final product are typically purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. The compound inhibits the activity of this enzyme, leading to various physiological effects . The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiazine ring system and is known for its pharmacological activities.
Brinzolamide: A related compound used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high specificity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H20N2O3S2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-ethyl-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-amine |
InChI |
InChI=1S/C12H20N2O3S2/c1-3-13-11-9-14(6-4-7-17-2)19(15,16)12-10(11)5-8-18-12/h5,8,11,13H,3-4,6-7,9H2,1-2H3 |
InChI Key |
RXNBBGFFAMRVRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=CS2)CCCOC |
Origin of Product |
United States |
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